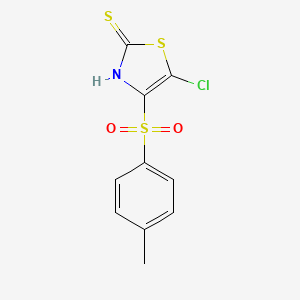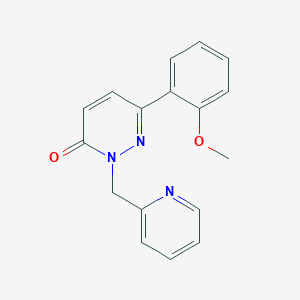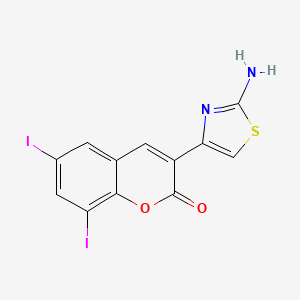
5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione is an organic compound with a variety of potential applications in scientific research. It is a compound of sulfur and nitrogen, and is an intermediate in the synthesis of a variety of other compounds. This compound is used in laboratory experiments to study the biochemical and physiological effects of various compounds, and its advantages and limitations are important to consider when planning lab experiments. In
科学的研究の応用
5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione has a variety of potential applications in scientific research. It is used as an intermediate in the synthesis of a variety of other compounds, such as 4-methylbenzenesulfonyl-2-thiophenecarboxamide, which can be used to study the structure-activity relationships of drugs. It is also used in the synthesis of a variety of other compounds, such as 4-methylbenzenesulfonylthiophene-3-carboxylic acid, which can be used to study the pharmacological effects of drugs. Additionally, it can be used in the synthesis of compounds that can be used to study the effects of environmental pollutants on organisms.
作用機序
The mechanism of action of 5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione is not well understood. However, it is believed that it acts as a nucleophile in the reaction, attacking the electrophilic carbon of the 4-methylbenzenesulfonyl chloride to form a new carbon-sulfur bond. This reaction is then followed by the formation of a new nitrogen-sulfur bond, which is formed through the attack of the nitrogen of the sodium thiocyanate on the sulfur of the 4-methylbenzenesulfonyl chloride. Finally, the sodium hydroxide acts as a base, deprotonating the newly formed nitrogen-sulfur bond and yielding the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione are not well understood. However, it is believed that it may act as an inhibitor of certain enzymes, and may also have some antioxidant properties. Additionally, it may be able to interact with certain receptors, although the exact mechanism of action is not yet known.
実験室実験の利点と制限
The advantages of using 5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. Additionally, it is a versatile compound that can be used in a variety of experiments, making it a useful tool for researchers. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and its instability in certain conditions.
将来の方向性
There are a variety of potential future directions for research on 5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione. One potential direction is to further explore its biochemical and physiological effects, as well as its potential interactions with various receptors. Additionally, further research could be done to explore its potential applications in drug synthesis and environmental pollution studies. Finally, further research could be done to explore its potential toxicity and instability in certain conditions.
合成法
5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione can be synthesized from 4-methylbenzenesulfonyl chloride, sodium thiocyanate, and sodium hydroxide. In a typical synthesis, 4-methylbenzenesulfonyl chloride is dissolved in a mixture of dimethylformamide and acetonitrile. To this solution, sodium thiocyanate is added and the mixture is stirred until it is completely dissolved. Then, sodium hydroxide is added and the mixture is heated to 80°C and stirred for an additional 2 hours. The product is then cooled and filtered, yielding 5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione.
特性
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S3/c1-6-2-4-7(5-3-6)17(13,14)9-8(11)16-10(15)12-9/h2-5H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFFVKFOWQYYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=S)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-tosylthiazole-2(3H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)
![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)
![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)
![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)
![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)
![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)